2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where the piperazine intermediate reacts with pyridine derivatives.
Formation of the Final Compound: The phenyl group is then attached through Friedel-Crafts acylation, using phenyl acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential as a ligand for various biological targets.
Industrial Applications: It is explored for its use in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone and is studied for its potential as a selective serotonin reuptake inhibitor (SSRI).
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another structurally related compound, evaluated for its anti-tubercular activity.
Uniqueness
This compound stands out due to its unique combination of a phenyl group, piperazine ring, and pyridine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O/c22-18(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-19-17/h1-9H,10-15H2 |
InChI Key |
ZFOLEDDKBOAKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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